molecular formula C16H13Cl2N5S2 B2473717 3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole CAS No. 1105224-13-2

3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole

Cat. No.: B2473717
CAS No.: 1105224-13-2
M. Wt: 410.34
InChI Key: CHDLKCOVKOXVSU-UHFFFAOYSA-N
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Description

3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups, including dichlorophenyl, sulfanyl, methyl, imidazo, thiazol, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-b][1,3]thiazole ring.

    Introduction of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, often using azide and alkyne precursors.

    Attachment of the Dichlorophenyl and Sulfanyl Groups: The dichlorophenyl group is typically introduced via a nucleophilic substitution reaction, while the sulfanyl group is added through a thiolation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The triazole and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted triazole and thiazole derivatives.

Scientific Research Applications

3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole
  • **3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-4-yl}-4H-1,2,4-triazole

Uniqueness

3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5S2/c1-9-13(23-5-6-24-15(23)19-9)14-20-21-16(22(14)2)25-8-10-3-4-11(17)7-12(10)18/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDLKCOVKOXVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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